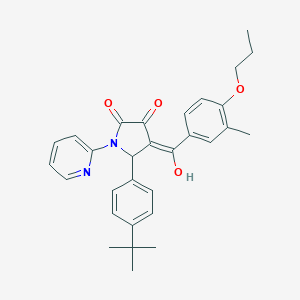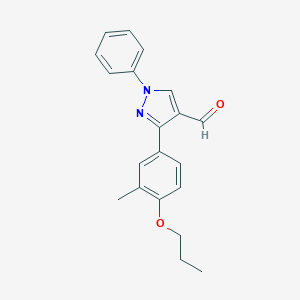
2-thiophènecarboxylate de 3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromén-7-yle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate, also known as BZML, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. BZML belongs to the class of coumarin derivatives, which have been reported to exhibit various biological activities, including anti-inflammatory, anti-tumor, anti-viral, and anti-bacterial effects.
Applications De Recherche Scientifique
Matière première pour la synthèse
Les dérivés de benzoxazole sont souvent utilisés en recherche comme matières premières pour la synthèse de structures bioactives plus grandes en raison de leur aromaticité et de leur stabilité. Ils possèdent des sites réactifs qui permettent une fonctionnalisation, ce qui est crucial dans le développement de produits pharmaceutiques et de molécules organiques complexes .
Azurants optiques
Certains composés de benzoxazole sont utilisés comme azurants optiques. Ces substances absorbent la lumière dans la région ultraviolette et violette (généralement 340-370 nm) du spectre électromagnétique et réémettent la lumière dans la région bleue (typiquement 420-470 nm). Les azurants optiques sont utilisés pour améliorer l'apparence de la couleur des tissus et des papiers .
Expériences de photoluminescence
Les dérivés de benzoxazole peuvent convenir aux expériences de photoluminescence, comme celles sur les films de silice dopés. La photoluminescence est un processus dans lequel une substance absorbe des photons (rayonnement électromagnétique) puis réémet des photons. Ce processus est utilisé dans une large gamme d'applications, de la bio-imagerie à l'éclairage à l'état solide .
Visualisation des matériaux à motifs UV
Les composés ayant des fonctionnalités de benzoxazole peuvent être utilisés pour visualiser les adhésifs sensibles à la pression acryliques à motifs ultraviolets (UV). Cette application est importante dans divers processus de fabrication où un placement précis des adhésifs est requis .
Mécanisme D'action
The mechanism of action of 3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate is not fully understood; however, it has been proposed that 3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate exerts its biological effects by modulating various signaling pathways. For instance, 3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate has been reported to inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in the regulation of inflammation and immune response (Li et al., 2020). Moreover, 3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate has been reported to induce apoptosis in cancer cells by activating the caspase cascade and downregulating anti-apoptotic proteins (Zhang et al., 2020).
Biochemical and Physiological Effects
3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate has been reported to exhibit various biochemical and physiological effects. For instance, 3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate has been reported to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in LPS-stimulated macrophages (Li et al., 2020). Additionally, 3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate has been reported to induce cell cycle arrest and apoptosis in cancer cells (Zhang et al., 2020). Moreover, 3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate has been reported to exhibit antibacterial activity against various strains of bacteria, including S. aureus and E. coli (Tang et al., 2019).
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate in lab experiments is its potent biological activity against various diseases, including cancer and inflammation. Moreover, 3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate is relatively easy to synthesize, and its purity can be easily confirmed by various analytical techniques, such as HPLC and NMR spectroscopy. However, one of the limitations of using 3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate in lab experiments is its potential toxicity, which needs to be carefully evaluated before using it in vivo.
Orientations Futures
There are several future directions for the research on 3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate. Firstly, the mechanism of action of 3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate needs to be fully understood to develop more effective therapeutic strategies. Secondly, the potential toxicity of 3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate needs to be carefully evaluated to ensure its safety for use in vivo. Thirdly, the efficacy of 3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate in preclinical and clinical trials needs to be evaluated to determine its therapeutic potential. Finally, the development of novel analogs of 3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate with improved biological activity and reduced toxicity is another potential direction for future research.
Conclusion
In conclusion, 3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. 3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate exhibits various biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial effects. The mechanism of action of 3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate is not fully understood; however, it has been proposed that 3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate modulates various signaling pathways. 3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate has several advantages and limitations for lab experiments, and there are several future directions for the research on 3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate. Overall, 3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate has the potential to become a promising therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis method of 3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate involves the reaction of 3-(2-bromoacetyl) benzoxazole with 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid and 2-thiophenecarboxylic acid in the presence of a base. The reaction proceeds through a nucleophilic substitution reaction, resulting in the formation of 3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate. The purity of the synthesized compound can be confirmed by various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Propriétés
IUPAC Name |
[3-(1,3-benzoxazol-2-yl)-2-oxochromen-7-yl] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11NO5S/c23-20-14(19-22-15-4-1-2-5-16(15)26-19)10-12-7-8-13(11-17(12)27-20)25-21(24)18-6-3-9-28-18/h1-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBMMMMBQOBFPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC4=C(C=C(C=C4)OC(=O)C5=CC=CS5)OC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![allyl 6-methyl-4-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B383511.png)
![2-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B383512.png)
![2-(2,6-dimethyl-4-morpholinyl)-5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1,3-thiazol-4(5H)-one](/img/structure/B383513.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B383514.png)



![Ethyl 2-[2-[[2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]-1,3-thiazol-4-yl]acetate](/img/structure/B383523.png)
![3,3-dimethyl-2-methylene-N',N'-diphenylbicyclo[2.2.1]heptane-1-carbohydrazide](/img/structure/B383524.png)
![ethyl 2-{[({5-[5-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B383526.png)
![N-Ethyl-6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B383529.png)
![1-(2-furylmethyl)-2-imino-5-oxo-N-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide](/img/structure/B383530.png)
![2-imino-10-methyl-3-(1-piperidinylcarbonyl)-1-(tetrahydro-2-furanylmethyl)-1,2-dihydro-5H-dipyrido[1,2-a:2,3-d]pyrimidin-5-one](/img/structure/B383532.png)
